molecular formula C12H2Cl6O2 B024704 C-131,2,3,6,7,8-HxCDD CAS No. 109719-81-5

C-131,2,3,6,7,8-HxCDD

Cat. No.: B024704
CAS No.: 109719-81-5
M. Wt: 402.8 g/mol
InChI Key: YCLUIPQDHHPDJJ-WCGVKTIYSA-N
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Description

C-131,2,3,6,7,8-HxCDD (Hexachlorodibenzo-p-dioxin) is a high-purity congener utilized as a critical analytical standard in environmental and toxicological research. Its primary application is in the quantification and congener-specific analysis of dioxin and furan samples via high-resolution gas chromatography/mass spectrometry (HRGC/HRMS), essential for regulatory compliance monitoring and environmental forensics. As a ligand for the aryl hydrocarbon receptor (AhR), this compound serves as a valuable tool in mechanistic studies to elucidate the complex signaling pathways involved in dioxin toxicity, including the dysregulation of gene expression related to xenobiotic metabolism, cellular proliferation, and immune response. Researchers employ this compound in in vitro bioassays to assess the toxic equivalence (TEQ) of complex environmental mixtures and to investigate the structure-activity relationships governing the potency of polychlorinated dibenzo-p-dioxins. This reagent is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1,2,3,6,7,8-hexachlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O2/c13-3-1-5-11(9(17)7(3)15)20-6-2-4(14)8(16)10(18)12(6)19-5/h1-2H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLUIPQDHHPDJJ-WCGVKTIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=CC(=C(C(=C3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13C]2[13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)O[13C]3=[13CH][13C](=[13C]([13C](=[13C]3O2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911304
Record name 1,2,3,6,7,8-Hexachloro(~13~C_12_)oxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109719-81-5
Record name 1,2,3,6,7,8-HxCDD-13C12
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109719815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,7,8-Hexachloro(~13~C_12_)oxanthrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 109719-81-5
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Preparation Methods

Chlorination Pathways and Precursor Selection

The synthesis of 1,2,3,6,7,8-HxCDD typically begins with chlorinated phenolic precursors. The Ullmann coupling reaction, which facilitates the formation of the dioxin backbone via aryl-ether linkages, is a cornerstone method. For example, the condensation of 2,3,4-trichlorophenol and 1,2,3-trichlorobenzene under alkaline conditions at elevated temperatures (200–300°C) can yield a mixture of HxCDD isomers. However, achieving positional specificity for the 1,2,3,6,7,8 congener requires precise control over reaction stoichiometry and catalytic conditions (e.g., copper(I) oxide).

A critical challenge lies in minimizing the formation of non-target isomers, such as 1,2,3,4,7,8-HxCDD or 1,2,4,6,7,8-HxCDD, which share similar physicochemical properties. Source highlights that commercial availability of pure 1,2,3,6,7,8-HxCDD is limited due to these synthetic hurdles, necessitating advanced purification techniques post-synthesis.

Isotopic Labeling with Carbon-13

For analytical applications, the preparation of carbon-13-labeled 1,2,3,6,7,8-HxCDD (C-13 HxCDD) involves substituting natural carbon atoms with ¹³C isotopes at specific positions. This is achieved through the use of ¹³C-enriched starting materials, such as ¹³C₆-labeled benzene, which is sequentially chlorinated and coupled to form the dioxin framework. The labeled analog serves as an internal standard in mass spectrometry, enabling precise quantification in environmental matrices.

Key steps include:

  • Synthesis of ¹³C₆-hexachlorobenzene via exhaustive chlorination of ¹³C₆-benzene.

  • Oxidative coupling using potassium hydroxide and copper catalysts to form the dioxin structure.

  • Recrystallization from toluene to isolate the 1,2,3,6,7,8-HxCDD isomer.

Purification and Cleanup Techniques

Multi-Stage Column Chromatography

Post-synthesis mixtures require rigorous cleanup to isolate 1,2,3,6,7,8-HxCDD from co-eluting isomers and byproducts. Source outlines a sequence of chromatographic steps:

  • Silica gel chromatography : Acidic silica (30% H₂SO₄) removes polar impurities.

  • Alumina chromatography : Basic alumina (heated to 130°C) separates isomers based on polarity differences.

  • Carbon chromatography : A Carbopak-C/Celite column (18% w/w) selectively retains planar dioxins, enabling the separation of 1,2,3,6,7,8-HxCDD from non-planar contaminants.

Table 1: Cleanup Column Specifications

Column TypeStationary PhaseEluentTarget Impurities Removed
Silica gel30% H₂SO₄-impregnatedHexanePolar organics, lipids
AluminaActivated basic aluminaDichloromethane/hexaneNon-planar chlorinated compounds
CarbonCarbopak-C/Celite (18%)TolueneNon-dioxin-like PCBs, furans

High-Resolution Gas Chromatography (HRGC)

Final purification employs HRGC with a 60 m × 0.32 mm DB-5 capillary column (5% phenyl methyl polysiloxane) to resolve 1,2,3,6,7,8-HxCDD from adjacent isomers. Source specifies that the column must achieve a minimum resolution of 1.5 between 1,2,3,6,7,8-HxCDD and 1,2,3,4,7,8-HxCDD to ensure purity >98%.

Analytical Validation and Quality Control

Mass Spectrometric Confirmation

High-resolution mass spectrometry (HRMS) at a resolution ≥10,000 is used to verify the molecular ion cluster of ¹³C-labeled HxCDD (m/z 374.8700 for [M]⁺). Source mandates monitoring two exact m/z ratios (e.g., m/z 374.8700 and 376.8670) to confirm isotopic fidelity and rule out interferences.

Table 2: Key HRMS Parameters for 1,2,3,6,7,8-HxCDD

ParameterSpecification
Resolution≥10,000 (10% valley definition)
Ionization ModeElectron impact (70 eV)
Monitoring Ionsm/z 374.8700, 376.8670, 378.8640
Retention Time23.4 ± 0.5 min (DB-5 column)

Recovery and Precision Assessment

Spiked recovery experiments using ¹³C-labeled HxCDD demonstrate extraction efficiencies of 85–110% in soil and water matrices. Source requires duplicate analyses with ≤15% relative standard deviation (RSD) for precision validation.

Challenges and Limitations

Isomer-Specific Synthesis Difficulties

The synthesis of 1,2,3,6,7,8-HxCDD is hindered by the thermodynamic favorability of alternative chlorination patterns. Source notes that fewer than 10% of synthetic batches yield the target isomer at >95% purity, necessitating costly and time-consuming purification.

Applications in Environmental Analysis

1,2,3,6,7,8-HxCDD serves as a critical internal standard in EPA Method 1613 for quantifying dioxins in environmental samples. Its ¹³C-labeled form corrects for matrix effects and ionization inefficiencies, reducing quantification uncertainties to <10% .

Chemical Reactions Analysis

Types of Reactions

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure specificity .

Major Products Formed

The major products formed from these reactions include various chlorinated and non-chlorinated dibenzo-p-dioxins, which can vary in their toxicity and environmental impact .

Scientific Research Applications

Carcinogenicity Studies

HxCDD has been extensively studied for its carcinogenic potential. Research indicates that HxCDD can induce tumors in laboratory animals. For instance, studies conducted on Osborne-Mendel rats and B6C3F1 mice demonstrated dose-related increases in liver tumors following chronic exposure to HxCDD . These findings are critical for understanding the compound's long-term health effects and informing regulatory policies.

Developmental Toxicology

Research has also focused on the developmental effects of HxCDD. Studies show that exposure during critical developmental windows can lead to reproductive and developmental abnormalities in offspring. For example, exposure to dioxins during gestation has been linked to adverse effects on fetal development in animal models . This area of research is vital for assessing risks associated with environmental exposure during pregnancy.

Bioaccumulation Studies

HxCDD is known for its persistence in the environment and tendency to bioaccumulate in the food chain. Monitoring programs assess levels of HxCDD in various environmental matrices, including soil, water, and biota. These studies are essential for evaluating ecological risks and informing remediation efforts at contaminated sites .

Risk Assessment Frameworks

The assessment of human health risks associated with HxCDD exposure relies on comprehensive models that incorporate environmental data. The Concentration- and Age-Dependent Model (CADM) has been developed to predict tissue concentrations based on exposure levels across different age groups. This model aids public health officials in evaluating risks from background exposures and informs regulatory decisions regarding permissible limits .

Case Study 1: Industrial Contamination

In regions with historical industrial activities, such as chemical manufacturing, elevated levels of HxCDD have been detected in local populations. Epidemiological studies have linked these exposures to increased rates of cancer and other health issues. For instance, a study conducted near a former pesticide manufacturing site revealed significant correlations between soil contamination levels and health outcomes among residents .

Case Study 2: Environmental Remediation

Efforts to remediate sites contaminated with dioxins often involve the assessment of HxCDD levels. A notable case involved the cleanup of a Superfund site where soil and sediment were heavily contaminated with various dioxin congeners, including HxCDD. The remediation process included excavation and treatment of contaminated materials, followed by monitoring to ensure that residual levels remained below established safety thresholds .

Data Tables

MatrixAverage Concentration (pg/g)Source
Soil10-100Contaminated industrial sites
Fish0.1-10Aquatic ecosystems
Human Blood0.01-0.5Biomonitoring studies

Mechanism of Action

C-131,2,3,6,7,8-Hexachlorodibenzo-p-dioxin exerts its effects by binding to the aryl hydrocarbon receptor (AH receptor). This binding initiates a cascade of cellular events, leading to changes in gene expression and potentially toxic effects. The AH receptor plays a role in various physiological processes, including rhythmic functions and organ development .

Comparison with Similar Compounds

Toxicological Profiles

Relative Toxicity in Animal Models
  • 1,2,3,6,7,8-HxCDD : Exhibits species-specific toxicity. In Han/Wistar (H/W) rats, it was the most potent congener for body weight loss, surpassing 2,3,7,8-TCDD . Conversely, in Long-Evans (L-E) rats, its acute toxicity ranked third (TCDD > PeCDD > HxCDD > HpCDD) .
  • 1,2,3,4,7,8-HxCDD : Shows similar toxicity to 1,2,3,6,7,8-HxCDD in L-E rats but has distinct environmental persistence patterns .
  • 1,2,3,7,8,9-HxCDD : Shares a Toxic Equivalency Factor (TEF) of 0.1 with other HxCDDs but demonstrates lower bioaccumulation in human studies .
Toxic Equivalency Factors (TEFs)
Compound TEF (EPA) Key Toxic Effects
2,3,7,8-TCDD 1.0 Gold standard for dioxin toxicity
1,2,3,7,8-PeCDD 0.5 Intermediate potency
1,2,3,6,7,8-HxCDD 0.1 High variability in species-specific responses
1,2,3,4,7,8-HxCDD 0.1 Similar TEF but distinct exposure pathways
OCDD 0.001 Low toxicity despite high environmental prevalence

Source: U.S. EPA (1998a)

Environmental Occurrence and Distribution

Emission Sources
  • 1,2,3,6,7,8-HxCDD : Dominates PCDD/F profiles in specific environments (e.g., Lake Vanajanselkä, Finland) . Emission concentrations range from 5.8–9.0 ng/m³ in fluidized-bed incinerators .
  • 1,2,3,4,7,8-HxCDD : More prevalent in combustion processes involving lignite coal and PVC .
  • 2,3,4,7,8-PeCDF : A dominant PCDF congener in most ecosystems, contributing significantly to ∑TEQ (toxic equivalent quantity) .
Spatial Variability
Location Dominant Congener ∑TEQ Contribution
Lake Vanajanselkä, FI 1,2,3,6,7,8-HxCDD 14% (PCDDs)
General Ecosystems 2,3,4,7,8-PeCDF 4% (PCDFs)
Industrial Incinerators 1,2,3,4,6,7,8-HpCDD 33–53%

Adapted from Viluksela et al. (2024)

Analytical Challenges

  • Co-elution Issues : 1,2,3,6,7,8-HxCDD often co-elutes with 1,2,3,7,8,9-HxCDD in gas chromatography, necessitating high-resolution mass spectrometry (HRMS) for differentiation .
  • Isotope Dilution : Quantification requires ¹³C-labeled 1,2,3,6,7,8-HxCDD as an internal standard, unlike other HxCDDs .

Physicochemical Properties

Infrared Spectral Signatures
Vibration Mode 1,2,3,6,7,8-HxCDD (cm⁻¹) 1,2,3,7,8,9-HxCDD (cm⁻¹)
C=C Aromatic Skeletal 1481
C-O-C Asymmetric Stretch 1333 1333
C-C-C Tri-Ring Bending 1155

Source: Mid-IR spectral analysis

Environmental Fate
  • 1,2,3,6,7,8-HxCDD : Higher photostability than 1,2,3,4,7,8-HxCDD due to chlorine substitution patterns .
  • OCDD : More lipophilic but less toxic, leading to widespread environmental accumulation .

Human Health Impacts

  • Endocrine Disruption : In children, perinatal exposure to 1,2,3,6,7,8-HxCDD correlates with elevated DHEA levels at age 1 (β = 0.4745, P = 0.0327) but inverse correlations at age 5 (β = -0.6350, P = 0.0026) .

Biological Activity

C-131,2,3,6,7,8-HxCDD (1,2,3,6,7,8-hexachlorodibenzo-p-dioxin) is a member of the dioxin family known for its environmental persistence and potential toxicological effects. This compound is classified as a chlorinated dibenzo-p-dioxin and has been studied extensively due to its biological activity and implications for human health. This article reviews the biological activity of this compound based on diverse research findings.

1,2,3,6,7,8-HxCDD is characterized by its molecular formula C12H2Cl6O2C_{12}H_2Cl_6O_2, a molecular weight of approximately 390.86 g/mol, and a complex structure that includes multiple chlorine substitutions. Its chemical structure contributes significantly to its biological activity and interaction with cellular mechanisms.

The biological activity of this compound primarily involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, it initiates a cascade of intracellular signaling pathways that lead to the expression of various genes involved in xenobiotic metabolism and other physiological processes:

  • AhR Activation : The binding of this compound to AhR results in its translocation to the nucleus where it regulates gene expression related to detoxification enzymes such as cytochrome P450s (CYP1A1) .
  • Toxicological Effects : Activation of AhR can lead to adverse effects including immunotoxicity and carcinogenicity. Studies have shown that exposure to this compound can result in liver tumors in animal models .

Carcinogenicity

This compound is classified as a probable human carcinogen based on sufficient evidence from animal studies showing hepatic tumors . The U.S. EPA has established an oral slope factor of 6.2×1036.2\times 10^{-3} per mg/kg-day for estimating cancer risk associated with exposure .

Non-Cancer Effects

In addition to carcinogenic effects:

  • Endocrine Disruption : Research indicates that this compound may disrupt endocrine functions by affecting hormone levels and signaling pathways .
  • Developmental Toxicity : Exposure during critical developmental windows has been linked to impaired neurodevelopmental outcomes in offspring .

Case Studies

Several case studies highlight the biological activity and health impacts associated with this compound:

  • Poultry Contamination Study : A study investigated the transfer of dioxins through poultry production chains. It was found that muscle samples from poultry had elevated levels of this compound compared to their litter sources. This suggests bioaccumulation and transformation processes occurring in vivo .
  • Cancer Risk Assessment : A cohort study examined the relationship between dioxin exposure and cancer incidence among workers in industrial settings. The findings indicated a significant correlation between exposure levels of this compound and increased liver cancer rates .

Table 1: Summary of Biological Effects

Effect TypeDescriptionReference
CarcinogenicityHepatic tumors in rodent models
Endocrine DisruptionAltered hormone levels
Developmental ToxicityImpaired neurodevelopment in offspring

Table 2: Exposure Levels and Health Outcomes

Study TypePopulationExposure LevelHealth Outcome
OccupationalIndustrial workersHigh (ng/kg body weight)Increased liver cancer risk
EnvironmentalPoultry consumersModerate (pg/g)Bioaccumulation observed

Q & A

Q. What analytical methods are recommended for detecting C-131,2,3,6,7,8-HxCDD in environmental and biological samples?

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for detecting chlorinated dioxins like this compound. Isotope dilution techniques using 13C^{13}\text{C}-labeled internal standards (e.g., 13C12^{13}\text{C}_{12}-1,2,3,6,7,8-HxCDD) are critical for accurate quantification. Laboratories should optimize parameters such as sample size (e.g., 50 g for food matrices) and cleanup procedures to achieve detection limits below 1 pg/g .

Q. Why is this compound prioritized in toxicity studies compared to other hexachlorinated dioxin isomers?

This congener is a 2,3,7,8-substituted dioxin, a structural feature strongly associated with aryl hydrocarbon receptor (AhR) activation and carcinogenicity. Its inclusion in toxicity assessments stems from its prevalence in environmental mixtures and its assigned toxic equivalency factor (TEF) by regulatory agencies, though TEF values are debated due to limited in vivo data .

Q. How can researchers ensure reproducibility in sample preparation for this compound analysis?

Standardized protocols, such as those in GB/T28643-2012, recommend using 13C^{13}\text{C}-labeled surrogates (e.g., 13C12^{13}\text{C}_{12}-1,2,3,4,7,8-HxCDD and 13C12^{13}\text{C}_{12}-1,2,3,6,7,8-HxCDD) for recovery correction. Laboratories must document adjustments to extraction volumes, purification steps, and matrix-specific interferences to validate method reproducibility .

Advanced Research Questions

Q. What methodological challenges arise when quantifying this compound without a dedicated 13C^{13}\text{C}13C-labeled internal standard?

Due to the lack of a 13C^{13}\text{C}-labeled analog for this congener, quantification relies on averaging responses from 13C^{13}\text{C}-1,2,3,4,7,8-HxCDD and 13C^{13}\text{C}-1,2,3,6,7,8-HxCDD. This introduces potential biases in recovery rates, requiring rigorous calibration and cross-validation with unlabeled standards to minimize error .

Q. How do conflicting TEF values for this compound impact risk assessment models?

The U.S. EPA’s TEF for this congener (0.1) is based on limited in vivo studies, including a carcinogenicity assay using a mixture of 31% this compound and 67% 1,2,3,7,8,9-HxCDD. Researchers must address uncertainties by incorporating congener-specific toxicokinetic data and probabilistic modeling to refine risk estimates .

Q. What strategies resolve contradictions in environmental exposure data for this compound?

Discrepancies often arise from matrix effects (e.g., lipid content in biota) or analytical interferences (e.g., co-eluting isomers). Researchers should employ orthogonal methods like tandem MS/MS for confirmation, though sensitivity trade-offs may occur. For example, MS/MS may underreport 1,2,3,7,8,9-HxCDD compared to HRMS .

Q. How can experimental designs improve the detection of this compound in complex mixtures?

Optimize column selectivity (e.g., SP-2331 or DB-5MS columns) to separate co-eluting isomers. Use principal component analysis (PCA) to deconvolute spectral overlaps and validate findings with stable isotope tracers in controlled exposure studies .

Methodological Frameworks

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply benchmark dose (BMD) modeling to sparse datasets, leveraging Bayesian methods to account for variability. For epidemiological studies, use multivariate regression to adjust for confounders like dietary exposure (e.g., Coho salmon consumption linked to elevated HxCDD levels in Arctic communities) .

Q. How should researchers document analytical uncertainties in this compound quantification?

Report relative standard deviations (RSD) for repeated measurements, recovery rates of 13C^{13}\text{C}-surrogates, and method detection limits (MDLs). For example, MDLs below 0.5 pg/g are achievable in food matrices when using 50 g samples and rigorous cleanup .

Tables

Table 1. Key Parameters for this compound Analysis

ParameterValue/DescriptionReference
Retention Time Reference13C12^{13}\text{C}_{12}-1,2,3,6,7,8-HxCDD
Quantification MethodAveraged response from two 13C^{13}\text{C} isomers
Typical MDL (food)<0.5 pg/g
EPA TEF (2005)0.1

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.